molecular formula C8H17NO2 B3050221 L-Isoleucine, N,N-dimethyl- CAS No. 2439-38-5

L-Isoleucine, N,N-dimethyl-

Cat. No.: B3050221
CAS No.: 2439-38-5
M. Wt: 159.23 g/mol
InChI Key: OQJJVXKMPUJFJK-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucine, N,N-dimethyl- is a derivative of the essential amino acid L-isoleucine. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the amino group. It has the molecular formula C8H17NO2 and a molecular weight of 159.22608 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine, N,N-dimethyl- typically involves the N-methylation of L-isoleucine. One common method is the direct N-methylation using methanol under UV light irradiation with a silver-loaded titanium dioxide (AgNO3/TiO2) photocatalyst . This method retains the optical purity of the amino acid and produces N,N-dimethylated derivatives efficiently.

Industrial Production Methods

Industrial production of L-Isoleucine, N,N-dimethyl- may involve large-scale N-methylation processes using similar photocatalytic methods or alternative chemical routes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, N,N-dimethyl- can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s structure.

    Substitution: This reaction involves the replacement of one functional group with another, which can change the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

L-Isoleucine, N,N-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Isoleucine, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. As a branched-chain amino acid derivative, it may influence protein synthesis and metabolism. The N-methylation of the amino group can affect its binding affinity and specificity for enzymes and receptors, potentially altering its biological activity .

Comparison with Similar Compounds

L-Isoleucine, N,N-dimethyl- can be compared with other N-methylated amino acids, such as N,N-dimethyl-L-valine and N,N-dimethyl-L-leucine. These compounds share similar structural features but differ in their side chains, which can influence their chemical reactivity and biological activity. L-Isoleucine, N,N-dimethyl- is unique due to its specific side chain structure, which may confer distinct properties and applications .

Similar Compounds

  • N,N-dimethyl-L-valine
  • N,N-dimethyl-L-leucine
  • N,N-dimethyl-L-phenylalanine

Properties

IUPAC Name

(2S,3S)-2-(dimethylamino)-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-6(2)7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJJVXKMPUJFJK-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472069
Record name n,n-dimethylisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2439-38-5
Record name n,n-dimethylisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
L-Isoleucine, N,N-dimethyl-
Reactant of Route 2
Reactant of Route 2
L-Isoleucine, N,N-dimethyl-
Reactant of Route 3
Reactant of Route 3
L-Isoleucine, N,N-dimethyl-
Reactant of Route 4
L-Isoleucine, N,N-dimethyl-
Reactant of Route 5
Reactant of Route 5
L-Isoleucine, N,N-dimethyl-
Reactant of Route 6
Reactant of Route 6
L-Isoleucine, N,N-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.